Bienvenue dans la boutique en ligne BenchChem!

1-acetyl-5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole

Anticancer Activity 2-Pyrazoline Cytotoxicity MTT Assay

1-Acetyl-5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole (CAS 152432-17-2, C₁₇H₁₈N₂O₃S, MW 330.4 g/mol) is a fully characterised 2-pyrazoline derivative belonging to the 1-acetyl-3-thienyl-5-aryl-4,5-dihydro-1H-pyrazole chemotype. The compound possesses a thiophen-2-yl ring at position 3, a 3,4-dimethoxyphenyl substituent at position 5, and an N1-acetyl group.

Molecular Formula C17H18N2O3S
Molecular Weight 330.4 g/mol
Cat. No. B488526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-acetyl-5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
Molecular FormulaC17H18N2O3S
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C17H18N2O3S/c1-11(20)19-14(10-13(18-19)17-5-4-8-23-17)12-6-7-15(21-2)16(9-12)22-3/h4-9,14H,10H2,1-3H3
InChIKeyDKOTUJPACITVMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole: Core Structural Identity and Baseline Physicochemical Profile for Procurement Evaluation


1-Acetyl-5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole (CAS 152432-17-2, C₁₇H₁₈N₂O₃S, MW 330.4 g/mol) is a fully characterised 2-pyrazoline derivative belonging to the 1-acetyl-3-thienyl-5-aryl-4,5-dihydro-1H-pyrazole chemotype [1]. The compound possesses a thiophen-2-yl ring at position 3, a 3,4-dimethoxyphenyl substituent at position 5, and an N1-acetyl group. Spectroscopic characterisation (¹H-NMR, ¹³C-NMR, IR, MS) has been reported in the primary literature [1]. This compound has been specifically evaluated for dose-dependent anticancer activity in MTT-based cytotoxicity screens [2].

Why 1-Acetyl-5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole Cannot Be Replaced by In-Class Pyrazoline Analogs Without Quantitative Selectivity and Potency Verification


Within the 1-acetyl-3-thienyl-5-aryl-2-pyrazoline series, small variations in the 5-aryl substituent produce substantial differences in cytotoxicity against specific cancer cell lines [1]. The 3,4-dimethoxyphenyl-bearing analogue (compound 2) achieves an IC₅₀ of 45.0 µg/mL against C6 glioma cells, whereas the unsubstituted phenyl analogue (compound 1) is markedly less potent at 50.7 µg/mL, and the 4-chlorophenyl analogue (compound 4) is significantly less active at 216.0 µg/mL—a nearly 5-fold difference [1]. Generic substitution of this compound with a structurally similar but unvalidated pyrazoline therefore carries a quantifiable risk of altered potency and differential mechanism of action, as anticancer effects within this series are mediated by distinct death pathways depending on the aryl group [1]. Procurement decisions for structure–activity relationship (SAR) studies, phenotypic screening, or lead optimisation require exact chemical identity; interchange without comparative IC₅₀ data on the intended cell line may lead to erroneous biological conclusions.

Quantitative Differentiation Evidence for 1-Acetyl-5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole Against Closest Structural Analogs


Superior Cytotoxicity Against C6 Glioma and A549 Lung Carcinoma Cells: Direct Head-to-Head Comparison With Five 5-Aryl Analogues

In the Özdemir et al. (2013) study, six 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives were synthesised and tested head-to-head against A549 human lung adenocarcinoma and C6 rat glioma cell lines using the MTT assay. Compound 2 (carrying the 3,4-dimethoxyphenyl group, i.e., the target compound) achieved an IC₅₀ of 53.3 ± 5.8 µg/mL against A549 cells and 45.0 ± 8.8 µg/mL against C6 cells, identifying it as the most potent derivative against C6 glioma and the second most potent against A549 lung carcinoma within the six-compound series. Mitoxantrone served as reference standard (A549 IC₅₀ = 24.3 ± 2.1 µg/mL; C6 IC₅₀ = 11.0 ± 1.0 µg/mL) [1]. By comparison, compound 1 (unsubstituted phenyl) showed IC₅₀ values of 86.7 ± 2.9 µg/mL (A549) and 50.7 ± 3.8 µg/mL (C6); compound 4 (4-chlorophenyl) was substantially less active with IC₅₀ values of 193.3 ± 40.4 µg/mL (A549) and 216.0 ± 29.5 µg/mL (C6) [1]. Compounds 3, 5, and 6 all exhibited IC₅₀ >500 µg/mL against both cell lines, demonstrating that only specific 5-aryl substituents confer measurable anticancer activity in this scaffold [1].

Anticancer Activity 2-Pyrazoline Cytotoxicity MTT Assay

COX-1 Inhibitory Potential of the 4,5-Dihydro-1H-Pyrazole Class: Class-Level Inference for the Target Compound

A series of 4,5-dihydro-1H-pyrazoles structurally related to the target compound have been identified as selective cyclooxygenase-1 (COX-1) inhibitors. Altintop et al. (2023) reported that 1-(3-fluorophenyl)-5-(3,4-methylendioxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole (2g) and 1-(3-bromophenyl)-5-(3,4-methylendioxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole (2h) demonstrated selective COX-1 inhibition in a colorimetric assay, with favourable oral bioavailability predicted by Schrödinger's QikProp module [1]. While the target compound (1-acetyl substituted rather than 1-aryl) has not been directly assayed for COX-1/COX-2 inhibition in this or any other published study, the shared 3-(2-thienyl)-4,5-dihydro-1H-pyrazole core and 5-aryl substitution pattern supports a class-level inference that this chemotype is capable of COX-1 engagement. The N1-acetyl group differentiates the target compound from the directly validated 1-aryl analogues and may modulate COX isoform selectivity.

COX-1 Selective Inhibition Anti-inflammatory Activity Pyrazoline Pharmacophore

Kinase Inhibition Potential Conferred by the 3,4-Dimethoxyphenyl Pharmacophore in Pyrazoline Scaffolds: Supporting Evidence From Analogous Chemotypes

The 3,4-dimethoxyphenyl group is a recognised pharmacophoric element in multiple kinase inhibitor chemotypes. In 2-pyrazoline systems, this substituent has been associated with binding interactions at targets including sphingosine 1-phosphate receptor 1 (S1PR1) [1] and heat shock factor-1 (HSF-1) pathways [2]. BindingDB records for compounds containing the 3-(3,4-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazole core report IC₅₀ values of 969 nM against coronavirus 3C-like protease [1] and EC₅₀ values of 111,000 nM in HSF-1 stress response assays [2]. Although the target compound itself has not been profiled against these specific targets, the presence of the identical 3,4-dimethoxyphenyl-thienyl-pyrazoline core in these active analogues supports the inference that this pharmacophore contributes to target engagement.

Kinase Inhibition 3,4-Dimethoxyphenyl Pharmacophore Anticancer Target Engagement

Structural Differentiation: 1-Acetyl vs Alternative N1 Substituents Defines Distinct Biological Trajectories

The N1-acetyl group on the target compound distinguishes it from 1-aryl-substituted analogues that have been directly validated as selective COX-1 inhibitors [1] and from 1-chloroacetyl intermediates used for further derivatisation [2]. In the 4,5-dihydro-1H-pyrazole class, the nature of the N1 substituent critically influences both the biological activity profile and the synthetic tractability. Specifically, the compound 1-(3-fluorophenyl)-5-(3,4-methylendioxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole (2g) demonstrated selective COX-1 inhibition, whereas the simpler N1-acetyl congener, while untested for COX inhibition, retains a smaller and synthetically more versatile N1 group amenable to further chemical elaboration [1][3]. Concurrently, N1-chloroacetyl analogues (e.g., 2-chloro-1-[3-(3,4-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone) have been profiled for antiviral protease inhibition, achieving IC₅₀ values of 969 nM [2]. This indicates that the N1-acetyl variant occupies a distinct position in SAR space compared to both N1-aryl (COX-1-selective) and N1-chloroacetyl (antiviral) derivatives.

Structure–Activity Relationship N1-Substituent Effect Pyrazoline Scaffold Optimisation

Evidence-Based Procurement and Application Scenarios for 1-Acetyl-5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole


Glioma and Lung Carcinoma Anticancer Screening: Prioritised Compound for C6 and A549 Cell-Based Assays

Based on direct head-to-head cytotoxicity data, this compound is the most potent derivative against C6 rat glioma cells (IC₅₀ = 45.0 µg/mL) and the second most potent against A549 human lung adenocarcinoma cells (IC₅₀ = 53.3 µg/mL) among six 5-aryl-substituted analogues tested simultaneously in the same study [1]. Researchers focusing on glioblastoma or non-small-cell lung cancer (NSCLC) phenotypic screening should prioritise this compound over other 5-aryl variants (e.g., 5-phenyl or 5-(4-chlorophenyl) derivatives) to maximise assay sensitivity and hit-to-lead progression potential.

Structure–Activity Relationship (SAR) Probe for 5-Aryl Optimisation in 2-Pyrazoline Anticancer Agents

Because the Özdemir et al. (2013) study provides a complete six-compound SAR matrix with quantitative IC₅₀ values for both A549 and C6 cell lines [1], this compound serves as an essential reference point for medicinal chemistry campaigns exploring 5-aryl modifications on the 1-acetyl-3-thienyl-pyrazoline scaffold. The 1.1-fold to 4.8-fold potency advantage over alternative 5-aryl substituents provides a quantifiable benchmark for assessing whether further synthetic modifications at the 5-position or N1-position improve or degrade anticancer activity.

COX-1 Inhibitor Lead Discovery: Class-Validated Starting Point Requiring Direct Profiling

The 4,5-dihydro-1H-pyrazole chemotype has been independently validated as a source of selective COX-1 inhibitors with favourable in silico drug-likeness properties [2]. Although the target compound (N1-acetyl-substituted) has not itself been assayed for COX-1/COX-2 inhibition, the shared 3-(2-thienyl)-5-aryl-4,5-dihydro-1H-pyrazole core provides a rational structural basis for inclusion in COX-1-focused screening cascades. Procurement for anti-inflammatory or neuroinflammation target discovery programmes is justified, with the understanding that direct COX-1/COX-2 IC₅₀ determination remains to be performed.

Kinase and Protease Panel Screening: Pharmacophoric Rationale for Target-Agnostic Profiling

The 3,4-dimethoxyphenyl-thienyl-pyrazoline core present in this compound is a recognised recognition element across multiple target classes, including viral proteases (IC₅₀ = 969 nM against 3C-like protease) [3] and stress-response pathways (HSF-1 EC₅₀ = 111,000 nM) [4]. For screening facilities or academic groups conducting broad-panel kinase, protease, or GPCR profiling, this compound offers a chemically tractable, commercially accessible entry point with documented, albeit indirect, multi-target engagement precedent.

Quote Request

Request a Quote for 1-acetyl-5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.